(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Overview
Description
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a methylamino group at the 4-position, a methylthio group at the 2-position, and a methanol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the methylamino and methylthio groups. The final step involves the addition of the methanol group.
Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Introduction of Methylamino Group: The methylamino group can be introduced via nucleophilic substitution using methylamine.
Introduction of Methylthio Group: The methylthio group can be introduced through a thiolation reaction using a suitable thiol reagent, such as methylthiol.
Addition of Methanol Group: The methanol group can be added through a hydroxymethylation reaction using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino or methylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study biochemical pathways and molecular interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-Amino-2-methylthio)pyrimidine: Similar structure but lacks the methanol group.
(4-(Methylamino)-2-chloropyrimidine: Similar structure but has a chlorine atom instead of the methanol group.
(4-(Methylamino)-2-(methylthio)pyrimidine: Similar structure but lacks the methanol group.
Uniqueness
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol is unique due to the presence of the methanol group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for unique interactions with molecular targets and can lead to distinct pharmacological and material properties.
Properties
IUPAC Name |
[4-(methylamino)-2-methylsulfanylpyrimidin-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-8-6-5(4-11)3-9-7(10-6)12-2/h3,11H,4H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNGLEYSIAXGCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1CO)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443366 | |
Record name | (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17759-30-7 | |
Record name | (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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